molecular formula C11H15NO4 B14841727 Methyl 4-methoxy-6-(methoxymethyl)-5-methylnicotinate

Methyl 4-methoxy-6-(methoxymethyl)-5-methylnicotinate

Katalognummer: B14841727
Molekulargewicht: 225.24 g/mol
InChI-Schlüssel: BXVYHADQYFNWAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-methoxy-6-(methoxymethyl)-5-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methoxy group, a methoxymethyl group, and a methyl group attached to the nicotinate core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-6-(methoxymethyl)-5-methylnicotinate typically involves multiple steps. One common method includes the methylation of a precursor compound using dimethyl sulfate in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in a suitable solvent like methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-methoxy-6-(methoxymethyl)-5-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or methoxymethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like Grignard reagents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted nicotinates.

Wissenschaftliche Forschungsanwendungen

Methyl 4-methoxy-6-(methoxymethyl)-5-methylnicotinate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl 4-methoxy-6-(methoxymethyl)-5-methylnicotinate involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 4-methoxy-6-(methoxymethyl)-5-methylnicotinate is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are beneficial.

Eigenschaften

Molekularformel

C11H15NO4

Molekulargewicht

225.24 g/mol

IUPAC-Name

methyl 4-methoxy-6-(methoxymethyl)-5-methylpyridine-3-carboxylate

InChI

InChI=1S/C11H15NO4/c1-7-9(6-14-2)12-5-8(10(7)15-3)11(13)16-4/h5H,6H2,1-4H3

InChI-Schlüssel

BXVYHADQYFNWAB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CN=C1COC)C(=O)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.